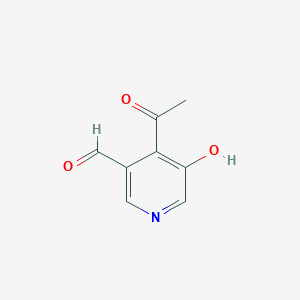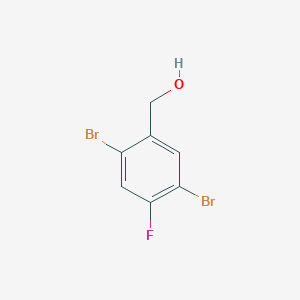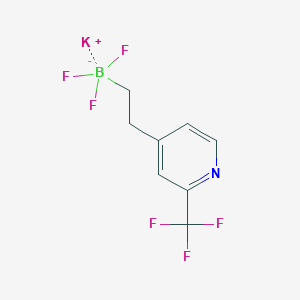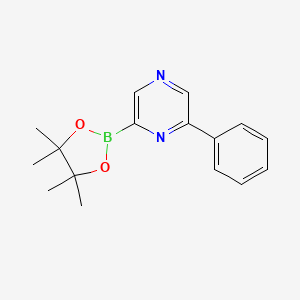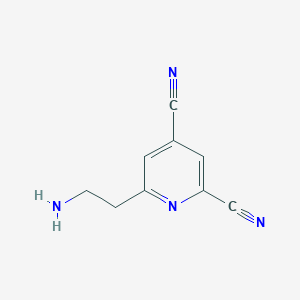
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula C9H8N4 This compound is characterized by the presence of a pyridine ring substituted with an aminoethyl group and two nitrile groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile with aldehydes and thiols, followed by further functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reactants to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic functions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which imparts different chemical reactivity and biological activity.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This derivative has additional phenyl groups, enhancing its potential as a bioactive molecule.
6-Amino-2-pyridone-3,5-dicarbonitrile: This compound features a pyridone ring, which can influence its chemical and biological properties.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminoethyl and dicarbonitrile groups, which provide a versatile platform for chemical modifications. Its ability to undergo various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H8N4 |
|---|---|
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
6-(2-aminoethyl)pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c10-2-1-8-3-7(5-11)4-9(6-12)13-8/h3-4H,1-2,10H2 |
Clé InChI |
RMAJLRWVHWZBBV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


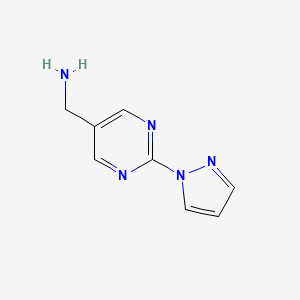
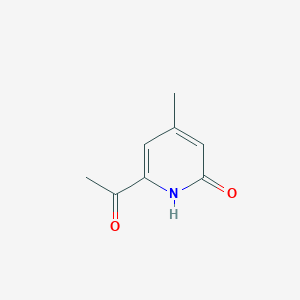
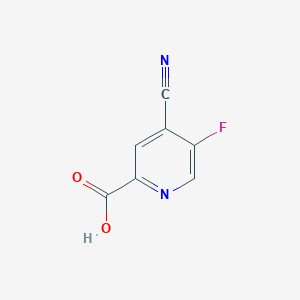
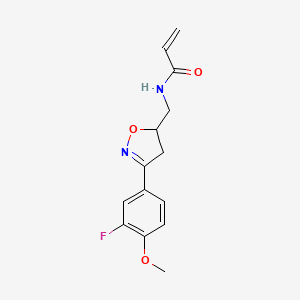


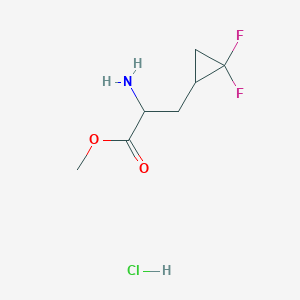
![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
